molecular formula C8H7FO3 B6239494 3-fluoro-6-hydroxy-2-methylbenzoic acid CAS No. 1782543-58-1

3-fluoro-6-hydroxy-2-methylbenzoic acid

Cat. No.: B6239494
CAS No.: 1782543-58-1
M. Wt: 170.14 g/mol
InChI Key: YEPGHEPXNPCWLD-UHFFFAOYSA-N
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Description

3-Fluoro-6-hydroxy-2-methylbenzoic acid (Molecular Formula: C8H7FO3, Molecular Weight: 170.14 g/mol) is a fluorinated, multifunctional benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis . This compound features a benzoic acid core substituted with a fluorine atom at the 3-position, a hydroxyl group at the 6-position, and a methyl group at the 2-position, a structure closely related to salicylic acid and its analogs . Researchers value such fluorinated benzoic acids as key intermediates and building blocks for the synthesis of more complex molecules, including various heterocyclic systems . The strategic incorporation of fluorine can dramatically alter a compound's electronic properties, metabolic stability, and bioavailability, making it a crucial modification in drug discovery . For instance, fluorinated analogs of para-aminosalicylic acid have been developed to attenuate metabolic N-acetylation, thereby improving their pharmacokinetic profiles and efficacy as anti-tuberculosis agents . Furthermore, substituted benzoic acids serve as versatile precursors for synthesizing benzofused heterobicyclic systems like quinazolinones, where the regioselectivity of subsequent reactions (e.g., nitration) is heavily influenced by the existing substitution pattern on the ring . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1782543-58-1

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-6-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

YEPGHEPXNPCWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)O)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Pathways for 3 Fluoro 6 Hydroxy 2 Methylbenzoic Acid

Convergent and Divergent Synthetic Routes to the Core Structure

The construction of the 3-fluoro-6-hydroxy-2-methylbenzoic acid core can be approached through either convergent or divergent strategies. A convergent approach, where pre-functionalized fragments are combined, is often more efficient. A highly plausible convergent route commences from a precursor that already contains the fluoro and methyl groups in the correct relative positions, such as 2-fluoro-5-methylphenol (B1295812). A divergent route, in contrast, would begin with a simpler benzoic acid derivative and introduce the substituents sequentially.

Regioselective Fluorination Protocols on Precursor Molecules

Incorporating a fluorine atom onto an aromatic ring with high regioselectivity can be challenging. In a divergent synthesis starting from 2-hydroxy-6-methylbenzoic acid, electrophilic fluorination would be complicated by the strong ortho, para-directing effects of both the hydroxyl and methyl groups, likely leading to a mixture of products.

A more effective strategy is to utilize a precursor where the fluorine atom is already correctly positioned. The use of 2-fluoro-5-methylphenol as a starting material in a convergent synthesis elegantly bypasses the need for a potentially problematic late-stage fluorination step. This approach leverages the commercial availability of precursors with the desired fluorine substitution pattern, ensuring that the fluorine is locked into what will become the 3-position of the final benzoic acid product. While methods for direct hydroxyfluorination of alkenes chemrevlett.com and regioselective fluorination of allenes nih.govnih.gov are advancing, their application to achieving this specific substitution on a phenol (B47542) ring is not straightforward. The strategic choice of a pre-fluorinated starting material remains the most robust method.

Strategic Introduction and Manipulation of the Hydroxyl Group

The hydroxyl group plays a pivotal role in the synthesis, both as a key functional group in the target molecule and as a potential directing group for other transformations.

Protection and Deprotection: In a convergent synthesis starting from 2-fluoro-5-methylphenol, the hydroxyl group is already present. However, its acidic proton and electron-donating nature necessitate protection prior to subsequent metalation and carboxylation steps. The hydroxyl group is typically converted to an ether, such as a methoxy (B1213986) or benzyloxy group, or a silyl (B83357) ether to prevent it from interfering with organometallic reagents.

The final step in the synthesis would then be the deprotection of this group to reveal the free phenol. For instance, a methoxy group can be cleaved by treatment with strong acids like hydrobromic acid (HBr) in acetic acid, a method demonstrated in the synthesis of similar hydroxybenzoic acids prepchem.com.

Step Reaction Typical Reagents Purpose
1ProtectionNaH, then CH₃I or BnBrConverts the acidic phenol to a stable ether.
2DeprotectionHBr/AcOH or BBr₃Removes the protecting group to yield the final product.

Controlled Methylation Strategies on the Aromatic Ring

In a hypothetical divergent pathway, one might start with 3-fluoro-6-hydroxybenzoic acid and attempt to introduce the methyl group at the 2-position. This would require a regioselective C-H activation/methylation reaction. Directed ortho-metalation could be a viable strategy; the carboxylate and adjacent hydroxyl group could direct a strong base to deprotonate the C2 position, which could then be quenched with a methylating agent like methyl iodide organic-chemistry.org. However, achieving exclusive selectivity at C2 over C5 could be challenging. Therefore, the convergent approach beginning with a methylated precursor is strategically superior.

Carboxylic Acid Group Formation and Protection/Deprotection Methodologies

The introduction of the carboxylic acid group is a key bond-forming step in the synthesis of the target molecule. Directed ortho-metalation (DoM) is a premier strategy for this transformation.

In the proposed convergent synthesis, the protected form of 2-fluoro-5-methylphenol is treated with a strong organolithium base, such as n-butyllithium or s-butyllithium. The ether protecting group on the phenol directs the deprotonation specifically to the adjacent C6 position. The resulting aryllithium intermediate is then quenched with an electrophile, solid carbon dioxide (CO₂), to form a lithium carboxylate. Subsequent acidification with a dilute acid like HCl provides the carboxylic acid group, yielding the protected form of this compound.

Step Reaction Reagents Intermediate/Product
1Protection of PhenolNaH, CH₃I in THF2-fluoro-5-methylanisole
2Directed Ortho-Metalations-BuLi, TMEDA in THF, -78 °C6-lithio-2-fluoro-3-methylanisole
3CarboxylationSolid CO₂, then H₃O⁺ workup6-fluoro-2-methoxy-3-methylbenzoic acid
4Demethylation (Deprotection)BBr₃ in CH₂Cl₂This compound

The carboxylic acid group itself can be protected, most commonly as an ester, if subsequent reactions are required that are incompatible with a free acid. A standard method involves reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst or thionyl chloride .

Catalytic Approaches in Target Compound Synthesis

Modern catalytic methods, particularly those employing palladium, offer powerful alternatives for C-H functionalization, providing pathways that can potentially shorten synthetic sequences or offer different regiochemical outcomes.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

Palladium-catalyzed reactions have become indispensable for forming carbon-carbon bonds. In the context of synthesizing this compound, a Pd-catalyzed C-H activation strategy could be envisioned. The carboxylate group of a benzoic acid can act as an effective directing group for the ortho-C-H functionalization of the aromatic ring acs.org.

For example, a divergent approach could start with a protected 3-fluoro-6-hydroxybenzoic acid. In the presence of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), the catalyst can coordinate to the carboxylate and activate the C-H bond at the ortho-position (C2). This palladated intermediate could then, in principle, undergo a cross-coupling reaction with a methylating agent to install the required methyl group. While direct methylation via this route is challenging, related ortho-alkylations of benzoic acids with alkyl halides have been reported researchgate.netnih.gov. These reactions often require specific ligands and oxidants to facilitate the catalytic cycle.

Catalyst System Component Example Function
Palladium PrecatalystPd(OAc)₂, PdCl₂Source of the active Pd(II) catalyst.
LigandPhosphines (e.g., P(o-tol)₃), N-Acyl Amino AcidsModulates reactivity and stability of the Pd center.
Oxidant/AdditiveAg₂CO₃, Cu(OAc)₂, Bu₄NBrOften required to regenerate the active Pd(II) catalyst or facilitate key steps.
SolventTFA, Dioxane, TolueneInfluences solubility and reaction rate.

While a powerful tool for aryl functionalization, the development of a specific palladium-catalyzed methylation at the C2 position of a 3-fluoro-6-hydroxybenzoic acid substrate would require significant optimization to overcome challenges of reactivity and selectivity. Therefore, the convergent synthesis remains the more practical and established approach for this particular target molecule.

Other Transition Metal-Mediated Transformations

While classical methods remain valuable, transition metal-catalyzed reactions have emerged as powerful tools for the construction of highly substituted aromatic rings. For a molecule like this compound, transition metal-mediated C-H activation and cross-coupling reactions offer promising, albeit not yet specifically reported, synthetic avenues.

One potential strategy involves the directed ortho-metalation (DoM) of a simpler precursor, where the fluorine atom can act as a directing group. researchgate.netuwindsor.caacs.orgcapes.gov.br For instance, a suitably protected 2-fluoro-4-methylphenol (B1362316) could undergo directed lithiation or palladation at the C3 position, followed by carboxylation. The fluorine atom is known to be a moderately effective directing group in such transformations. researchgate.netacs.org

Furthermore, transition metals like palladium, rhodium, and iridium are known to catalyze C-H functionalization reactions. acs.org A hypothetical route could involve the direct C-H carboxylation of a 2-fluoro-4-methylphenol derivative. However, achieving the desired regioselectivity in the presence of multiple activating and deactivating groups would be a primary challenge.

Copper-catalyzed reactions also present a viable option, particularly for hydroxylation and carboxylation steps. For example, a copper-catalyzed decarboxylative hydroxylation of a corresponding benzoic acid derivative could be envisioned, a process that has been demonstrated for other aromatic systems. nih.govresearchgate.net Similarly, copper catalysts are employed in the synthesis of hydroxybenzoic acids from cresols via oxidation. google.com

A summary of potential, though not yet documented, transition metal-mediated transformations for the synthesis of this compound is presented below:

Transformation Proposed Catalyst Potential Precursor Key Challenge
Directed ortho-CarboxylationPalladium(II) or Rhodium(III)2-Fluoro-4-methylphenolRegioselectivity
C-H HydroxylationIron(II) or Copper(I)3-Fluoro-2-methylbenzoic acidSite-selectivity
Cross-CouplingPalladium(0)Dihalogenated Toluene DerivativeMulti-step sequence

One-Pot Synthesis Strategies and Green Chemistry Principles in Production

The principles of green chemistry encourage the development of synthetic routes that are environmentally benign, often through one-pot reactions that minimize waste and energy consumption. rsc.orgnih.gov For the synthesis of this compound, a one-pot approach could significantly enhance efficiency.

A plausible one-pot synthesis could involve the sequential functionalization of a simple starting material like m-fluorotoluene. For example, a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and subsequent hydrolysis could potentially install the hydroxyl and carboxyl groups in a single reaction vessel, although this would require careful optimization of reagents and conditions to avoid side reactions. google.com

Enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity under mild conditions. nih.govnih.gov While no specific enzymatic synthesis for this compound has been reported, enzymes such as cytochrome P450 monooxygenases are known to catalyze the selective hydroxylation of aromatic compounds. nih.gov A genetically engineered microorganism could potentially be designed to convert 3-fluoro-2-methylbenzoic acid into the desired product.

Another green approach would be the hydrolysis of 3-fluoro-6-hydroxy-2-methylbenzonitrile, a compound that is commercially available. This reaction, typically carried out under acidic or basic conditions, would yield the target carboxylic acid with water as the only byproduct, aligning well with green chemistry principles.

Green Chemistry Approach Description Potential Advantage
One-Pot SynthesisSequential reactions in a single reactor. rsc.orgnih.govReduced waste, time, and energy.
Enzymatic HydroxylationUse of enzymes for selective hydroxylation. nih.govHigh selectivity, mild conditions.
Hydrolysis of Nitrile PrecursorConversion of a nitrile to a carboxylic acid. Atom economy, reduced byproducts.

Diastereoselective and Enantioselective Synthesis of Chiral Analogs (If Applicable to Derivatives)

While this compound itself is achiral, its derivatives could possess stereogenic centers, making diastereoselective and enantioselective synthesis relevant. For instance, if the carboxylic acid is used as a scaffold to build more complex molecules with chiral side chains, stereocontrol would be crucial.

The enantioselective synthesis of related fluorinated carboxylic acids has been achieved through methods like enzymatic resolution. mdpi.com This involves the use of lipases or esterases to selectively hydrolyze a racemic ester, yielding one enantiomer as the acid and the other as the unreacted ester. mdpi.com

Transition metal catalysis with chiral ligands is another powerful strategy for enantioselective synthesis. For example, iridium-catalyzed asymmetric hydrogenation has been used to produce chiral tetrahydroquinoxaline derivatives with high enantiomeric excess. capes.gov.br Similar strategies could potentially be adapted for the synthesis of chiral derivatives of this compound.

The diastereoselective synthesis of highly substituted cyclic compounds can be achieved through cascade reactions. For example, a Michael addition followed by an intramolecular reaction can create multiple stereocenters with high diastereoselectivity. nih.gov

Stereoselective Approach Methodology Applicability to Derivatives
Enzymatic ResolutionKinetic resolution of a racemic ester using hydrolases. mdpi.comSynthesis of enantiopure carboxylic acid derivatives.
Asymmetric CatalysisUse of transition metals with chiral ligands. capes.gov.brCreation of specific stereoisomers of complex derivatives.
Diastereoselective Cascade ReactionsMulti-step reactions forming multiple stereocenters. nih.govSynthesis of complex cyclic derivatives with defined stereochemistry.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize yields and purity. For the synthesis of substituted benzoic acids, several parameters are typically investigated.

In reactions like the Kolbe-Schmitt carboxylation of phenols, factors such as temperature, pressure of carbon dioxide, and the choice of cation (e.g., sodium vs. potassium phenoxide) can significantly influence the regioselectivity and yield. mdpi.comnih.govresearchgate.netwikipedia.orgacs.org For instance, the carboxylation of sodium phenoxide typically favors the formation of salicylic (B10762653) acid (ortho-hydroxylation), while potassium phenoxide can lead to a higher proportion of the para-isomer. wikipedia.org

In Grignard-based syntheses, the choice of solvent, temperature, and the method of Grignard reagent formation are crucial for success. A patent for the synthesis of 3-hydroxy-2-methylbenzoic acid describes a process involving the formation of a Grignard reagent from a protected chloromethylphenol, followed by carboxylation. google.com

The hydrolysis of a nitrile precursor, such as 3-fluoro-6-hydroxy-2-methylbenzonitrile, would require optimization of the acid or base concentration, reaction temperature, and time to ensure complete conversion without degradation of the product.

A hypothetical optimization study for the synthesis of this compound via hydrolysis of the corresponding nitrile is outlined below:

Parameter Condition A Condition B Condition C Expected Outcome
Hydrolysis Agent6M HCl6M NaOH2M H2SO4Determine the most efficient hydrolysis agent.
Temperature80 °C100 °C120 °COptimize for reaction rate versus side product formation.
Reaction Time4 hours8 hours12 hoursFind the minimum time for complete conversion.

Mechanistic Insights into Chemical Reactivity and Derivatization of 3 Fluoro 6 Hydroxy 2 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reaction Profiles

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions on 3-fluoro-6-hydroxy-2-methylbenzoic acid are governed by the electronic and steric effects of the existing substituents.

Influence of Substituents on Regioselectivity and Reaction Rates

The hydroxyl (-OH) and methyl (-CH₃) groups are activating groups, meaning they increase the rate of EAS by donating electron density to the ring, thereby stabilizing the carbocation intermediate (the arenium ion). wikipedia.org The hydroxyl group is a particularly strong activator through its +M (mesomeric) effect. The fluorine (-F) atom, while also having a +M effect due to its lone pairs, is highly electronegative and exerts a strong -I (inductive) effect, which deactivates the ring. wikipedia.org The carboxylic acid (-COOH) group is a deactivating group due to its -I and -M effects.

The directing effects of these substituents determine the position of incoming electrophiles. The hydroxyl and methyl groups are ortho, para-directors, while the carboxylic acid group is a meta-director. libretexts.org Fluorine is also an ortho, para-director. wikipedia.org In this polysubstituted system, the powerful activating and directing effect of the hydroxyl group is expected to dominate. The available positions for substitution are C4 and C5. The hydroxyl group strongly directs ortho and para to itself. The position para to the hydroxyl group (C4) is already substituted with a fluorine atom. The positions ortho to the hydroxyl group are C5 and the carbon bearing the carboxylic acid. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxylic acid group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reagent/ReactionPredicted Major Product
HNO₃/H₂SO₄ (Nitration)3-Fluoro-6-hydroxy-2-methyl-5-nitrobenzoic acid
Br₂/FeBr₃ (Bromination)5-Bromo-3-fluoro-6-hydroxy-2-methylbenzoic acid
SO₃/H₂SO₄ (Sulfonation)3-Fluoro-6-hydroxy-2-methylbenzoic-5-sulfonic acid
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)5-Alkyl-3-fluoro-6-hydroxy-2-methylbenzoic acid

Note: These are predicted outcomes based on established directing effects of the functional groups.

Kinetic and Thermodynamic Studies of Electrophilic Processes

The concepts of kinetic and thermodynamic control can be relevant in EAS reactions of polysubstituted benzenes. pressbooks.pubwikipedia.org At lower temperatures, the reaction is likely under kinetic control, favoring the product that is formed fastest, which is typically substitution at the most nucleophilic position. libretexts.org In this case, that would be the C5 position due to the strong activation by the adjacent hydroxyl group. At higher temperatures, the reaction may be under thermodynamic control, potentially leading to a different product distribution if a more stable, albeit more slowly formed, isomer exists. However, given the strong and concordant directing effects of the hydroxyl group, it is probable that the kinetically and thermodynamically favored products are the same.

Nucleophilic Substitution Reactions Involving Fluorine and Hydroxyl Functional Groups

Nucleophilic aromatic substitution (NAS) is another important reaction pathway for modifying the structure of this compound.

The fluorine atom can potentially be displaced by a nucleophile. Generally, NAS reactions require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comchemistrysteps.com In this molecule, the carboxylic acid group is meta to the fluorine, which is not ideal for activation. However, the combined electron-withdrawing effects of the carboxylic acid and the hydroxyl group (which can be deprotonated under basic conditions to form a strongly electron-donating phenoxide, but can also act as an electron-withdrawing group via its inductive effect) might be sufficient to allow for NAS under forcing conditions (e.g., high temperature, strong nucleophile). The rate of substitution would likely follow the trend F > Cl > Br > I, as the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic. masterorganicchemistry.com

The hydroxyl group itself is a poor leaving group. For it to undergo nucleophilic substitution, it would first need to be converted into a better leaving group, for example, by tosylation or conversion to a triflate.

Oxidation and Reduction Chemistry of Aromatic Hydroxyl and Carboxylic Acid Functions

The hydroxyl and carboxylic acid groups are susceptible to oxidation and reduction, respectively.

The phenolic hydroxyl group can be oxidized. However, the presence of an ortho-methyl group provides some steric hindrance, which can influence the reactivity. researchgate.netacs.orgacs.org Strong oxidizing agents can lead to quinone formation or even ring-opening. Milder oxidizing agents might selectively oxidize the hydroxyl group. Hindered phenols are known to act as antioxidants by scavenging radicals. amfine.commdpi.com

The carboxylic acid group is generally resistant to oxidation. Conversely, the carboxylic acid can be reduced to a primary alcohol. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). acs.orgnih.gov The choice of reducing agent is crucial to avoid the reduction of other functional groups. For instance, catalytic hydrogenation can reduce the aromatic ring under harsh conditions. More selective reducing agents have been developed that can tolerate other functional groups. nih.govacs.org

Derivatization of the Carboxylic Acid Moiety: Esterification, Amidation, and Anhydride Formation

The carboxylic acid group is a versatile handle for derivatization.

Esterification: The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) might be slow due to the steric hindrance provided by the ortho-methyl group. google.comgoogle.com More efficient methods for hindered acids include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to a more reactive acid chloride followed by reaction with an alcohol. organic-chemistry.org The Shiina esterification, which utilizes a sterically hindered benzoic anhydride, is particularly effective for the synthesis of esters from hindered carboxylic acids. youtube.com

Amidation: Similar to esterification, amides can be prepared by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures. More commonly, the carboxylic acid is activated first. Methods involving coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (B86325) are highly effective for forming amide bonds, even with sterically hindered substrates. rsc.org

Anhydride Formation: Anhydrides can be formed by reacting the carboxylic acid with an acid chloride or by treating the carboxylic acid with a dehydrating agent like acetic anhydride. Mixed anhydrides can also be synthesized, which can be useful intermediates in other reactions.

Table 2: Common Reagents for the Derivatization of the Carboxylic Acid Group
DerivativeReagent(s)
EsterR-OH, H⁺ (Fischer); R-OH, DCC, DMAP; SOCl₂, then R-OH
AmideR-NH₂, heat; R-NH₂, DCC, HOBt; R-NH₂, HATU
AnhydrideAcetic anhydride; R-COCl

Intramolecular Cyclization Reactions and Heterocycle Formation Utilizing the Core Structure

The arrangement of functional groups in this compound provides opportunities for intramolecular cyclization to form heterocyclic compounds. quimicaorganica.orgyoutube.com

For example, under appropriate conditions, the hydroxyl group could potentially displace the fluorine atom in an intramolecular nucleophilic aromatic substitution to form a five-membered heterocyclic ring (a derivative of benzofuran). This would likely require deprotonation of the hydroxyl group to increase its nucleophilicity.

Another possibility involves the derivatization of the carboxylic acid and methyl groups. For instance, if the methyl group is functionalized (e.g., brominated to a bromomethyl group), subsequent intramolecular reaction with the hydroxyl group or a derivative of the carboxylic acid could lead to the formation of six- or seven-membered heterocyclic rings. The synthesis of various heterocycles often relies on the strategic intramolecular cyclization of appropriately substituted aromatic precursors. researchgate.net

Exploration of Novel Reaction Pathways for this compound Remains an Uncharted Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the exploration of novel and unprecedented reaction pathways for the chemical compound this compound. While the synthesis and basic reactivity of structurally similar fluorinated and hydroxylated benzoic acids are documented, specific studies detailing unique or unexpected transformations of this particular molecule are not presently available in published research.

The inherent reactivity of this compound can be inferred from the functional groups present in its structure. The carboxylic acid, hydroxyl group, fluorine atom, and methyl group on the benzene (B151609) ring all offer potential sites for a variety of chemical transformations. Standard reactions such as esterification of the carboxylic acid, etherification of the hydroxyl group, and electrophilic aromatic substitution are theoretically possible. However, dedicated studies into more novel reaction mechanisms, such as unusual cyclizations, organometallic cross-coupling reactions under forcing conditions, or photocatalyzed transformations, have not been reported.

The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl and methyl groups could theoretically lead to interesting and potentially unique regioselectivity in its reactions. Mechanistic insights into how these substituents electronically influence the aromatic system in concert during novel transformations would be of significant academic and industrial interest.

Detailed research findings and data tables, which would form the core of an analysis of unprecedented reaction pathways, are contingent on primary research that does not yet appear to have been conducted or disclosed in the public domain. The scientific community has yet to publish findings on, for example, the behavior of this compound under high-throughput screening conditions, its potential as a precursor for complex heterocyclic systems through novel cyclization cascades, or its reactivity in emergent synthetic methodologies.

Until such research is undertaken and its results disseminated, a detailed exploration of the novel and unprecedented reaction pathways of this compound remains a prospective endeavor for synthetic chemists. Future investigations in this area would be invaluable in expanding the chemical space accessible from this versatile building block.

Computational Chemistry and Advanced Theoretical Investigations of 3 Fluoro 6 Hydroxy 2 Methylbenzoic Acid

Prospective Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

A thorough computational study of 3-fluoro-6-hydroxy-2-methylbenzoic acid would begin with the optimization of its molecular geometry in the ground state. This process, typically carried out using DFT methods, identifies the most stable arrangement of the atoms in the molecule.

Application of Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) calculations, utilizing functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would be the standard approach to determine the optimized geometry of this compound. These calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For analogous molecules, research has demonstrated that theoretical geometries obtained through DFT calculations are generally in good agreement with experimental data from techniques like X-ray crystallography.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of the molecule would be further investigated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap typically suggests higher reactivity. For substituted benzoic acids, the nature and energy of these orbitals are significantly influenced by the electron-donating or electron-withdrawing character of the substituents.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

To understand the charge distribution and reactive sites of this compound, a Molecular Electrostatic Potential (MESP) map would be generated. This map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are susceptible to nucleophilic attack. The MESP map would highlight the influence of the fluorine, hydroxyl, methyl, and carboxylic acid groups on the electronic landscape of the molecule.

Anticipated Simulations and Assignments of Vibrational Spectroscopic Data

Theoretical calculations are also instrumental in the interpretation of vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

Theoretical FT-IR and Raman Spectroscopic Predictions

By calculating the harmonic vibrational frequencies using DFT, theoretical FT-IR and Raman spectra for this compound could be generated. These predicted spectra, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimentally obtained spectra. This comparison is invaluable for the accurate assignment of vibrational modes to specific molecular motions. Studies on similar benzoic acid derivatives have shown a strong correlation between theoretical and experimental vibrational frequencies.

Normal Mode Analysis and Potential Energy Distribution (PED) Calculations

A detailed assignment of the vibrational modes would be achieved through Normal Mode Analysis and the calculation of the Potential Energy Distribution (PED). PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each vibrational mode. This allows for an unambiguous description of the molecular motions associated with each peak in the FT-IR and Raman spectra.

While the specific computational and theoretical data for this compound is not currently available, the established methodologies applied to analogous compounds provide a clear roadmap for future research in this area. Such studies would contribute to a deeper understanding of the structure-property relationships in this class of molecules.

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties through computational methods is a powerful tool for identifying materials with potential applications in optoelectronics. For organic molecules like this compound, density functional theory (DFT) is a commonly employed method to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding the molecule's response to an external electric field.

The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups, which can facilitate intramolecular charge transfer. In this compound, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the fluoro (-F) and carboxylic acid (-COOH) groups are electron-withdrawing. This combination of substituents can lead to a significant NLO response.

Computational studies on similar aromatic carboxylic acids have demonstrated that the magnitude of the first-order hyperpolarizability is highly dependent on the nature and position of the substituents on the benzene (B151609) ring. scielo.org.mxjmcs.org.mx For instance, the introduction of a fluorine atom can enhance the NLO response in some systems. jmcs.org.mx A systematic computational study of this compound would involve geometry optimization followed by the calculation of NLO properties at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The results would be benchmarked against known NLO materials like urea or KDP.

A hypothetical data table of calculated NLO properties for this compound, based on typical values for similar compounds, is presented below.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)~2-5 D
Average Polarizability (α)~100-150
First-Order Hyperpolarizability (β)~10-30 esu

Conformational Analysis and Elucidation of Energy Landscapes

The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds, specifically the C-O bond of the hydroxyl group and the C-C and C-O bonds of the carboxylic acid group. Computational methods, particularly DFT, are instrumental in identifying the stable conformers and the transition states that connect them, thereby mapping the potential energy surface.

For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring (planar vs. non-planar) and the intramolecular hydrogen bonding possibilities are key determinants of conformational stability. researchgate.net In this compound, several stable conformers can be postulated based on the relative orientations of the -OH and -COOH groups. Intramolecular hydrogen bonds between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the fluorine atom or the hydroxyl oxygen, would significantly influence the relative energies of these conformers.

A detailed conformational analysis would involve systematic scans of the dihedral angles associated with the -OH and -COOH groups to locate all energy minima. Subsequent frequency calculations would confirm these as true minima and provide their zero-point vibrational energies. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Below is a hypothetical table illustrating a potential conformational analysis for this compound, with energies relative to the most stable conformer.

ConformerDescription of Key Dihedral AnglesRelative Energy (kcal/mol)Key Intramolecular Interactions
IPlanar COOH, OH anti to F0.00O-H···O=C hydrogen bond
IIPlanar COOH, OH syn to F0.85O-H···O=C hydrogen bond
IIINon-planar COOH, OH anti to F2.50Steric hindrance
IVPlanar COOH (rotated), OH anti to F4.20C=O···H-O hydrogen bond

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be of interest, including esterification, amidation, and electrophilic aromatic substitution.

The elucidation of a reaction mechanism using computational methods typically involves the following steps:

Identification of Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Location of Transition States: A search for the saddle point on the potential energy surface that connects the reactants and products is performed. This is often the most challenging step.

Frequency Calculations: These are performed to characterize the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

For example, in the esterification of this compound with methanol (B129727), computational studies could be used to compare a direct acid-catalyzed mechanism with a mechanism involving the formation of an acyl chloride intermediate. The calculated activation energies for each pathway would reveal the most favorable route. Transition state theory can then be used to calculate the reaction rate constants. wikipedia.org

A hypothetical data table for a computational study of the esterification of this compound is presented below.

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + CH₃OH0.00
Transition State 1[Tetrahedral Intermediate Formation TS]15.2
IntermediateTetrahedral Intermediate-5.8
Transition State 2[Water Elimination TS]12.5
ProductsMethyl 3-fluoro-6-hydroxy-2-methylbenzoate + H₂O-2.1

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in solution or in a crystal). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and intermolecular interactions over time.

For this compound, MD simulations could be used to:

Explore Conformational Sampling in Solution: By simulating the molecule in a solvent box, one can observe the transitions between different conformers and determine their relative populations, providing a more realistic picture than gas-phase calculations.

Study Intermolecular Interactions: MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This includes the formation and breaking of hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. ucl.ac.uk

Investigate Aggregation and Self-Assembly: These simulations can show how molecules of this compound might aggregate in solution, which is a precursor to crystallization. researchgate.net

The choice of an appropriate force field is crucial for the accuracy of MD simulations. For a molecule like this compound, a general force field such as GAFF (General Amber Force Field) could be used, with partial charges for the atoms derived from quantum mechanical calculations. ucl.ac.uk

A hypothetical table summarizing the types of intermolecular interactions that could be quantified from an MD simulation of this compound in a polar solvent is shown below.

Interaction TypeInteracting GroupsTypical Distance (Å)Significance
Hydrogen Bond (Dimer)-COOH ··· HOOC-1.8 - 2.2Strong dimerization
Hydrogen Bond (Solute-Solvent)-COOH ··· Solvent1.9 - 2.5Solvation and solubility
Hydrogen Bond (Solute-Solvent)-OH ··· Solvent2.0 - 2.6Solvation and solubility
π-π StackingAromatic Ring ··· Aromatic Ring3.4 - 3.8Aggregation and crystal packing

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 3-fluoro-6-hydroxy-2-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and spin-spin coupling constants (J). In a typical ¹H NMR spectrum of a related compound, 3-fluoro-2-methylbenzoic acid, aromatic protons appear in the range of δ 7.5–8.5 ppm. For this compound, the aromatic protons are expected in a similar region, with their exact shifts influenced by the fluorine and hydroxyl substituents. The methyl protons would likely appear as a singlet around δ 2.0-2.5 ppm, while the acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, typically above δ 10 ppm. The phenolic hydroxyl proton would also present as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between 165-185 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with their chemical shifts significantly influenced by the attached fluorine and hydroxyl groups. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The methyl carbon would resonate in the upfield region, typically around 15-25 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for directly observing the fluorine atom. The spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling to neighboring protons would provide further structural confirmation.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~10-13br s-COOH
¹H~9-11br s-OH
¹H~6.5-7.5mAr-H
¹H~2.0-2.5s-CH₃
¹³C~165-175s-COOH
¹³C~155-165 (d, ¹JCF)dC-F
¹³C~150-160sC-OH
¹³C~110-140mAr-C
¹³C~15-25q-CH₃
¹⁹F~ -110 to -140mAr-F

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is indispensable for determining the exact molecular weight and elemental composition of a compound. For this compound (C₈H₇FO₃), the calculated monoisotopic mass is approximately 170.03792 Da. uni.lu HRMS can confirm this with high accuracy, typically to within a few parts per million.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For this specific molecule, other potential fragmentations could involve the loss of water (M-18) from the hydroxyl and carboxylic acid groups, or the loss of a methyl radical (M-15). The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic neutral losses or fragment ions containing fluorine. Analysis of these fragmentation patterns helps to piece together the molecular structure.

Expected Fragmentation Peaks in the Mass Spectrum of this compound

m/zPossible FragmentLoss
170[C₈H₇FO₃]⁺Molecular Ion (M⁺)
153[C₈H₆FO₂]⁺-OH
152[C₈H₅FO₃]⁺-H₂O
125[C₇H₄FO]⁺-COOH
122[C₇H₃O₃]⁺-F, -CH₃

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations of the aromatic ring and methyl group. A strong carbonyl (C=O) stretching band from the carboxylic acid would be observed around 1680-1710 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretching vibrations are often weak in Raman spectra, the aromatic ring vibrations and the C=O stretch are typically strong. The symmetric stretching of the aromatic ring is often a prominent feature. Studying the vibrational spectra of similar molecules, such as benzoic acid derivatives, can aid in the assignment of the observed bands. ias.ac.in For instance, studies on fluorinated benzoic acids have shown how fluorine substitution influences the vibrational frequencies. nih.gov

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (Carboxylic Acid Dimer)2500-3300 (broad)FT-IR
O-H Stretch (Phenolic)3200-3600 (broad)FT-IR
C-H Stretch (Aromatic)3000-3100FT-IR, Raman
C-H Stretch (Methyl)2850-3000FT-IR, Raman
C=O Stretch (Carboxylic Acid)1680-1710FT-IR, Raman (strong)
C=C Stretch (Aromatic)1450-1600FT-IR, Raman
C-F Stretch1000-1400FT-IR (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzoic acid moiety contains a conjugated system, and the presence of the hydroxyl and fluoro substituents will influence the energy of the electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π→π* transitions of the benzene (B151609) ring. researchgate.net These are typically observed in the UV region. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The fluoro group's effect will depend on its interplay with the other substituents. The analysis of the absorption maxima (λ_max) and molar absorptivity (ε) can provide insights into the extent of conjugation and the electronic nature of the molecule.

Expected UV-Vis Absorption Data for this compound

TransitionExpected λ_max (nm)Description
π→π~210-240Primary aromatic band
π→π~270-300Secondary aromatic band (Benzenoid)
n→π*~300-340Carbonyl group transition (often weak)

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

A key feature that would be revealed is the planarity of the benzene ring and the orientation of the carboxylic acid, hydroxyl, and methyl groups relative to the ring. For instance, in the related compound 3-fluoro-4-methylbenzoic acid, the molecule is nearly planar. researchgate.net It is also highly likely that this compound would form hydrogen-bonded dimers in the solid state, with two molecules linked through their carboxylic acid groups via O-H···O hydrogen bonds. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid or the fluorine atom might also be possible and would be clearly identified by this technique. The crystal packing would reveal other intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions, which govern the supramolecular architecture.

Crystallographic Data for a Related Compound (3-Fluoro-4-methylbenzoic acid)

ParameterValue
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)3.8132 (5) researchgate.net
b (Å)6.0226 (8) researchgate.net
c (Å)30.378 (4) researchgate.net
β (°)92.50 (2) researchgate.net
V (ų)696.98 (16) researchgate.net
Z4 researchgate.net

Integration of Spectroscopic Data with Quantum Chemical Calculations for Comprehensive Structural Understanding

The integration of experimental spectroscopic data with quantum chemical calculations, such as those based on Density Functional Theory (DFT), provides a powerful approach for a more profound and comprehensive understanding of molecular structure and properties. nih.govresearchgate.net

DFT calculations can be used to predict the optimized geometry of this compound, including bond lengths and angles, which can then be compared with experimental data from X-ray diffraction. nih.gov Furthermore, theoretical calculations can predict NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). nih.govresearchgate.netsemanticscholar.org By comparing the calculated spectra with the experimental ones, a more confident assignment of the spectral features can be achieved. For example, DFT can help to assign specific vibrational modes in the FT-IR and Raman spectra and can aid in the interpretation of complex NMR spectra. nih.gov Discrepancies between experimental and calculated data can also point to specific intermolecular interactions or solvent effects that are not fully accounted for in the theoretical model. This iterative process of comparing experimental and theoretical results leads to a refined and highly detailed picture of the molecule's structure and electronic properties.

Role As a Synthetic Building Block and Chemical Scaffold in Specialized Applications

Precursor in the Synthesis of Diverse Complex Organic Molecules

The strategic placement of reactive sites on the 3-fluoro-6-hydroxy-2-methylbenzoic acid molecule makes it a versatile starting material for the construction of more complex organic structures. The carboxylic acid and hydroxyl groups can undergo a variety of chemical transformations, while the fluorine and methyl groups influence the electronic properties and steric hindrance of the aromatic ring, guiding the regioselectivity of further reactions.

The reactivity of the functional groups allows for a range of synthetic modifications. For instance, the carboxylic acid can be converted to esters, amides, or acid halides, providing a gateway to a host of other molecular architectures. wikipedia.org Similarly, the hydroxyl group can be alkylated or acylated to introduce different functionalities. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in medicinal chemistry.

While specific, extensively documented synthesis pathways starting from this compound are not widely available in public literature, the known reactions of its functional groups provide a clear indication of its synthetic potential. The principles of organic synthesis suggest its utility in building complex scaffolds through sequential reactions.

Development of Specialized Chemical Scaffolds for Drug Discovery (as an intermediate, not the drug itself)

In the field of drug discovery, this compound serves as a valuable intermediate in the creation of specialized chemical scaffolds. These scaffolds form the core structures of potential new therapeutic agents. The fluorinated benzoic acid motif is a recurring feature in many biologically active compounds. ossila.com

For example, related fluorinated benzoic acid derivatives have been utilized as key building blocks in the synthesis of inhibitors for enzymes such as sodium-glucose transporter 2 (SGLT2), which are targets for anti-diabetic drugs. ossila.com Although direct examples for this compound are not prominently reported, its structural similarity to these building blocks suggests its potential in similar applications. The combination of the fluorine atom and the hydroxyl group can be critical for establishing specific interactions with biological targets, such as enzymes and receptors.

The table below illustrates the potential of related fluorinated benzoic acids as intermediates in drug discovery, highlighting the types of therapeutic targets that could potentially be explored using scaffolds derived from this compound.

Therapeutic Target ClassExample of Related IntermediatePotential Application of Scaffold
Enzyme Inhibitors3-Fluoro-2-methylbenzoic acidDevelopment of SGLT2 inhibitors ossila.com
Receptor Antagonists2-Fluoro-6-methylbenzoic acidSynthesis of EGFR inhibitors ossila.com

Applications in Materials Science Research

The unique molecular structure of this compound also lends itself to applications in materials science, particularly in the development of advanced materials with tailored properties.

Precursor for Liquid Crystal Development

While direct research on this compound as a liquid crystal precursor is not extensively documented, the structural motifs present in the molecule are highly relevant to this field. For instance, bent-core liquid crystals, also known as banana-shaped liquid crystals, often utilize substituted benzoic acid derivatives as central building blocks. The positioning of substituents on the aromatic ring is crucial for inducing the bent shape that leads to unique and potentially useful liquid crystalline phases.

A closely related isomer, 3-fluoro-2-methylbenzoic acid, has been identified as a structural scaffold for bent-core liquid crystals. ossila.com The meta-positioning of the carboxylic acid and the fluorine atom in this isomer contributes to the bent molecular geometry. This suggests that this compound, with its own specific substitution pattern, could be a candidate for the design of new liquid crystalline materials. Further research would be needed to determine the precise influence of the hydroxyl and methyl groups on the mesophase behavior.

Monomer or Building Block in Polymer Synthesis

Carboxylic acids are fundamental monomers in the synthesis of various polymers, such as polyesters and polyamides. wikipedia.org The presence of both a carboxylic acid and a hydroxyl group in this compound makes it a potential AB-type monomer for the synthesis of polyesters through self-condensation. The fluorine and methyl groups would then act as pendant groups along the polymer chain, influencing the polymer's properties, such as solubility, thermal stability, and hydrophobicity.

Although specific polymers derived from this compound are not detailed in available literature, the general principles of polymer chemistry support its potential in this area. The incorporation of fluorine into polymers is a well-established strategy for modifying their surface properties and enhancing their chemical resistance.

Role in the Formation of Specialized Coatings or Films

The functional groups of this compound make it a candidate for use in the formation of specialized coatings or films. The carboxylic acid group can be used to anchor the molecule to a substrate, while the fluorinated aromatic ring can impart desirable surface properties, such as hydrophobicity and oleophobicity. Such properties are valuable for creating self-cleaning or anti-fouling surfaces.

Ligand Design and Metal Chelation Studies

The presence of both a hydroxyl group and a carboxylic acid group in an ortho-position to each other on the aromatic ring of this compound provides a potential bidentate chelation site for metal ions. This arrangement is similar to that found in salicylic (B10762653) acid, a well-known chelating agent.

The chelation properties of such molecules are of interest for a variety of applications, including in analytical chemistry for metal ion detection, in medicinal chemistry for the development of metal-sequestering agents, and in catalysis. The fluorine and methyl substituents on the ring would be expected to modulate the electronic properties of the chelating site and, consequently, the stability and selectivity of the resulting metal complexes.

While specific metal chelation studies involving this compound are not widely reported, the fundamental principles of coordination chemistry suggest its potential as a ligand. The table below outlines the key functional groups and their potential roles in metal chelation.

Functional GroupPositionPotential Role in Chelation
Carboxylic Acid1Coordination to metal ion through oxygen atoms
Hydroxyl Group6Coordination to metal ion through oxygen atom
Fluorine Atom3Influences the acidity of the chelating groups and the stability of the metal complex
Methyl Group2Provides steric influence and can affect the geometry of the metal complex

Chiral Pool Synthesis (if modified into a chiral derivative)

As there is no documented modification of this compound into a chiral derivative for use in chiral pool synthesis, this section cannot be elaborated upon at this time.

Molecular Recognition and Interaction Mechanisms in Vitro and in Silico Focus

Investigation of Selectivity and Affinity at the Molecular InterfaceWithout foundational binding studies, there is consequently no research available on the selectivity or affinity of this compound for any particular biological target.

Due to the absence of this critical information, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. We are committed to providing factual and reliable information, and therefore, cannot generate content that is not supported by scientific evidence.

Should research on 3-fluoro-6-hydroxy-2-methylbenzoic acid become available in the future, it would be possible to revisit this topic. Alternatively, we can perform a similar detailed analysis on a different, more extensively studied compound upon request.

Environmental Fate and Biodegradation Research on Aromatic Fluorinated Carboxylic Acids

Investigation of Metabolic Pathways in Environmental Microorganisms

Currently, there is a lack of published studies specifically detailing the metabolic pathways involved in the degradation of 3-fluoro-6-hydroxy-2-methylbenzoic acid by environmental microorganisms. However, research on the microbial degradation of other fluorinated benzoic acids provides valuable insights into the potential routes of its breakdown.

Bacteria capable of degrading aromatic compounds typically employ dioxygenase enzymes to initiate the cleavage of the stable aromatic ring. researchgate.net For fluorinated benzoates, the initial attack often involves the hydroxylation of the aromatic ring to form a fluorinated catechol. For instance, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates. nih.gov In the case of 2-fluorobenzoate (B1215865) and 3-fluorobenzoate, this process can lead to the formation of 2-fluoro-cis,cis-muconic acid, which has been identified as a dead-end metabolite, meaning it resists further degradation by the organism. nih.gov

The degradation of 4-fluorobenzoate (B1226621), on the other hand, can proceed completely in some adapted bacterial strains. nih.gov This suggests that the position of the fluorine atom on the aromatic ring is a critical determinant of the subsequent metabolic steps. The microbial degradation of aromatic hydrocarbons, in general, can be divided into upper pathways, which modify the initial compound into central intermediates like catechols, and lower pathways, which involve ring cleavage and further metabolism. researchgate.netnih.gov

Given the structure of this compound, a plausible initial step in its microbial metabolism would be the enzymatic removal of the carboxyl group or further hydroxylation of the ring, followed by ring cleavage. The presence of the hydroxyl and methyl groups in addition to the fluorine atom adds complexity to predicting the exact metabolic sequence and the specific enzymes involved.

Study of Degradation Kinetics and Identification of Biodegradation By-products in Model Systems

Detailed studies on the degradation kinetics and the identification of specific biodegradation by-products for this compound are not available in the current scientific literature. However, research on other fluorinated carboxylic acids offers a general understanding of the factors that influence their degradation rates and the types of by-products that may be formed.

The degradation kinetics of perfluorinated carboxylic acids (PFCAs) have been shown to be influenced by factors such as pH and the length of the fluorinated carbon chain. nih.gov For instance, the thermal and photo-induced degradation of PFCAs increases with the acidity of the solution. nih.gov While these studies focus on abiotic degradation, they highlight the chemical stability imparted by the carbon-fluorine bond.

In microbial systems, the degradation of substituted benzoic acids is influenced by the nature and position of the substituents. For example, studies on chloro- and methyl-substituted benzoic acids have determined maximum specific substrate conversion rates, indicating that the microbial capacity for degradation can be quantified. nih.gov The degradation of 3-phenoxy benzoic acid, an intermediate metabolite of some pesticides, has also been studied, with kinetic parameters determined under various conditions. mdpi.com

Potential biodegradation by-products of this compound would likely result from initial enzymatic attacks. If the degradation proceeds via hydroxylation and ring cleavage, a series of smaller organic acids would be expected. However, the stability of the carbon-fluorine bond suggests that fluorinated intermediates may be formed. nih.gov Incomplete degradation could lead to the accumulation of these fluorinated by-products, which may themselves be persistent. The degradation of some fluorotelomer alcohols, for example, is known to produce persistent perfluoroalkanoates. nih.gov

The table below summarizes findings on the degradation of related substituted benzoic acids, offering a proxy for the potential behavior of this compound.

CompoundDegrading Organism/SystemKey Findings
MonofluorobenzoatesPseudomonas sp. B13Cometabolized, with 4-fluorobenzoate being fully degraded. 2-fluoro-cis,cis-muconic acid identified as a dead-end metabolite from 2- and 3-fluorobenzoate. nih.gov
3-chlorobenzoic acidPseudomonas sp. B13 FR1 SN45PComplete mineralization observed. nih.gov
4-methylbenzoic acidPseudomonas sp. B13 FR1 SN45PComplete mineralization observed with a high specific conversion rate. nih.gov
Perfluorooctanoic acid (PFOA)Pseudomonas aeruginosaLimited biodegradation observed, with the formation of shorter-chain perfluorinated acids like PFHxA and PFPeA. mdpi.com
4-hydroxybenzoic acidAcinetobacter johnsonii FZ-5 and Klebsiella oxytoca FZ-8Degraded under anaerobic conditions. nih.gov

Environmental Persistence and Transport Studies in Controlled Environments

Specific studies on the environmental persistence and transport of this compound in controlled environments such as soil columns or aquatic microcosms have not been reported. The persistence of organic compounds in the environment is largely dictated by their susceptibility to biotic and abiotic degradation processes, as well as their physical-chemical properties which influence their mobility.

The strong carbon-fluorine bond is a key factor contributing to the environmental persistence of many organofluorine compounds. nih.govnih.gov This stability can make them resistant to both microbial and chemical degradation. Perfluorinated compounds like perfluorooctanesulfonic acid (PFOS) are known to be highly persistent global pollutants. wikipedia.org

Without specific experimental data for this compound, its environmental persistence and transport can only be inferred from the general behavior of other fluorinated and substituted benzoic acids. It is plausible that this compound would exhibit a degree of persistence due to the fluorine substituent, with its transport being governed by its solubility and sorption characteristics.

Impact of Fluorine Substitution on Biodegradability

The substitution of hydrogen with fluorine in an aromatic compound can significantly impact its biodegradability. The high electronegativity and the strength of the carbon-fluorine bond often render fluorinated compounds more resistant to microbial attack compared to their non-fluorinated counterparts. nih.govacs.org

The position of the fluorine atom on the aromatic ring is a crucial factor. As seen in the degradation of monofluorobenzoates by Pseudomonas sp. B13, the isomer with fluorine at the 4-position was completely degraded, while those with fluorine at the 2- or 3-position led to the accumulation of a dead-end metabolite. nih.gov This highlights the high substrate specificity of the enzymes involved in the degradation pathway.

The presence of other substituents on the aromatic ring, such as the hydroxyl and methyl groups in this compound, further complicates the prediction of its biodegradability. These groups can influence the electronic properties of the aromatic ring and may sterically hinder or facilitate enzymatic attack. Electron-withdrawing groups, like fluorine, generally make benzoic acids more acidic but can deactivate the ring to certain enzymatic reactions. libretexts.org

Research on fluorinated peptides has also shown that the degree of fluorination can affect proteolytic stability, with defluorination decreasing as the number of fluorine atoms increases. nih.gov This general principle suggests that while a single fluorine substitution, as in this compound, will likely increase its recalcitrance compared to its non-fluorinated analog, it may be more susceptible to degradation than polyfluorinated aromatic acids. The addition of fluorine atoms to an aromatic ring can increase its stability through a phenomenon sometimes referred to as "fluoromaticity". acs.org

Emerging Research Avenues and Future Trajectories for Substituted Benzoic Acid Derivatives

Innovations in Organofluorine Chemistry for Targeted Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. nih.govtandfonline.comalfa-chemistry.comnih.govwikipedia.org Organofluorine compounds often exhibit unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved biological activity and novel material properties. nih.govalfa-chemistry.comnih.gov The synthesis of specifically substituted fluorinated aromatics like 3-fluoro-6-hydroxy-2-methylbenzoic acid, however, presents considerable challenges that are being addressed by cutting-edge synthetic methodologies.

Recent advancements in organofluorine chemistry are increasingly focused on late-stage fluorination and the use of fluorinated building blocks. tandfonline.com For a polysubstituted compound like this compound, a plausible synthetic strategy could involve directed ortho-metalation (DoM). organic-chemistry.orgnih.govacs.orgoup.comwikipedia.orgbaranlab.org This powerful technique utilizes a directing group to selectively deprotonate the ortho-position, allowing for the introduction of various substituents with high regioselectivity. For instance, a methoxy (B1213986) group can direct lithiation to an adjacent position, which can then be functionalized. The carboxyl group itself can also act as an effective director of ortho-lithiation. acs.org

A hypothetical retrosynthetic analysis for this compound might start from a simpler, commercially available fluorotoluene derivative. Sequential introduction of the hydroxyl and carboxyl groups would require careful selection of protecting groups and reaction conditions to ensure the desired substitution pattern. The development of novel fluorination reagents and catalytic methods continues to be a vibrant area of research, promising more efficient and selective pathways to such complex molecules. arkat-usa.org

Table 1: Potential Synthetic Strategies for Polysubstituted Benzoic Acids

MethodDescriptionKey Features
Directed ortho-metalation (DoM)A directing group guides the deprotonation of the aromatic ring at the ortho-position, followed by reaction with an electrophile. organic-chemistry.orgnih.govacs.orgwikipedia.orgbaranlab.orgHigh regioselectivity, applicable to a wide range of substituents.
Nucleophilic Aromatic Substitution (SNAr)A nucleophile displaces a leaving group on an electron-deficient aromatic ring.Requires activating groups (e.g., nitro) on the ring.
Cross-Coupling ReactionsTransition-metal catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-heteroatom bonds.Versatile for introducing a variety of functional groups.
Friedel-Crafts ReactionsAcylation or alkylation of an aromatic ring using a Lewis acid catalyst.A classic method for introducing carbon substituents. pressbooks.publibretexts.org

Development of Advanced Computational Models for Predicting Molecular Behavior

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For substituted benzoic acids, computational models are being developed to forecast a range of behaviors, from their acidity (pKa) to their self-association in solution and their solid-state packing. ucl.ac.ukacs.orgresearchgate.netsemanticscholar.org

These computational approaches are not only predictive but also play a crucial role in rational drug design and materials discovery. By screening virtual libraries of compounds and predicting their properties, researchers can prioritize synthetic targets and accelerate the discovery of new molecules with desired functionalities.

Table 2: Application of Computational Models to Substituted Benzoic Acids

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT)Electronic structure, pKa, spectroscopic properties. semanticscholar.orgUnderstanding reactivity and acidity.
Molecular Dynamics (MD)Solvation, aggregation, conformational analysis. ucl.ac.ukacs.orgbohrium.comPredicting behavior in solution and during crystallization.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and intermolecular interactions.Elucidating non-covalent interactions.
Ab initio methodsHighly accurate electronic structure calculations.Benchmarking and high-accuracy predictions.

Exploration of Novel Functional Material Applications Based on Aromatic Carboxylic Acids

Aromatic carboxylic acids are versatile building blocks for the construction of a wide array of functional materials, including metal-organic frameworks (MOFs), coordination polymers, and liquid crystals. mdpi.comossila.com The ability of the carboxyl group to coordinate with metal ions, combined with the diverse functionalities that can be incorporated into the aromatic ring, allows for the design of materials with tailored properties.

For a molecule like this compound, the presence of multiple functional groups—carboxyl, hydroxyl, and fluoro—offers several potential avenues for materials synthesis. The carboxyl and hydroxyl groups can act as ligands for metal ions, leading to the formation of coordination polymers with interesting structural and functional properties, such as porosity for gas storage or catalytic activity. The fluorine atom can introduce desirable properties such as thermal stability and hydrophobicity, and can also influence the packing of molecules in the solid state through non-covalent interactions.

The field of crystal engineering, which focuses on the rational design of crystalline solids with desired properties, heavily relies on understanding the interplay of intermolecular interactions. The hydroxyl and carboxyl groups of this compound are capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of molecules into specific architectures.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Biochemistry

The study of substituted benzoic acids is inherently interdisciplinary, bridging the gap between fundamental chemistry and applied sciences. ucsb.eduuchicago.edustrath.ac.ukcolorado.eduniist.res.in The synthesis of novel compounds like this compound is a challenge for synthetic organic chemists, while the characterization of their properties and their incorporation into functional materials falls within the domain of materials science.

In the realm of biochemistry, substituted benzoic acids are often investigated for their biological activity. The specific substitution pattern on the benzene (B151609) ring can lead to interactions with biological targets such as enzymes and receptors. The introduction of a fluorine atom, for example, is a well-established strategy in drug discovery to enhance metabolic stability and binding affinity. nih.govalfa-chemistry.comnih.gov Therefore, a compound like this compound could be a candidate for biological screening to explore its potential as a therapeutic agent.

Collaborative research efforts that bring together experts from these different fields are essential for unlocking the full potential of this class of molecules. The seamless integration of synthetic chemistry, computational modeling, materials characterization, and biological evaluation is crucial for the rational design and development of new technologies based on substituted benzoic acids.

Translational Research from Fundamental Discoveries to Potential Chemical Technologies

The ultimate goal of much of the fundamental research on substituted benzoic acids is its translation into real-world applications and chemical technologies. The journey from the discovery of a new molecule or a novel synthetic method to its commercialization is a long and complex process, but one that is vital for technological advancement.

The development of more efficient and sustainable synthetic routes to polysubstituted benzoic acids, for instance, can have a direct impact on the pharmaceutical and chemical industries by reducing costs and environmental impact. The discovery of a new material based on an aromatic carboxylic acid with exceptional properties could lead to the development of next-generation gas storage materials, sensors, or electronic devices.

In the context of this compound, translational research would involve not only optimizing its synthesis but also exploring its potential applications in a systematic manner. This could include, for example, a comprehensive evaluation of its biological activity against a panel of disease targets or a thorough investigation of its properties as a building block for functional materials. The insights gained from such studies could pave the way for the development of new chemical technologies with tangible societal benefits.

Q & A

Q. What are the recommended synthetic pathways for 3-fluoro-6-hydroxy-2-methylbenzoic acid, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound can be approached via Suzuki-Miyaura cross-coupling or multi-step functionalization of precursor benzoic acids. For example:

  • Suzuki Reaction : Adapting protocols from analogous benzoic acid derivatives (e.g., 3-phenylbenzoic acid synthesis ), a palladium-catalyzed coupling between a halogenated benzoic acid (e.g., 3-iodo-6-hydroxy-2-methylbenzoic acid) and a fluorinated boronic acid could introduce the fluorine substituent. Key conditions include PdCl₂ catalysis, NaOH as a base, and anhydrous solvents.
  • Hydroxylation and Methylation : Sequential reactions involving electrophilic fluorination followed by protective group strategies (e.g., methoxy groups) can preserve the hydroxy and methyl substituents during synthesis.
Synthetic Route Key Reactants Catalyst/Conditions Yield Optimization Tips
Suzuki Coupling3-Iodo precursor, Fluoroboronic acidPdCl₂, NaOH, 45–60°C Use degassed solvents to prevent Pd oxidation
Direct FluorinationHNO₂, HF, or Selectfluor®Acidic medium, 0–25°C Control reaction time to avoid over-fluorination

Reference : Adaptable from Suzuki coupling protocols and fluorination strategies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight ([M+H]+ expected at m/z ~184.04). Fluorine’s isotopic pattern (19F) aids identification .
  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), hydroxy group (δ 5.0–6.0 ppm, broad), and methyl group (δ 2.1–2.5 ppm).
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ 110–150 ppm), and methyl carbon (δ ~20 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and fluorine C-F bond (~1100–1250 cm⁻¹) .

Reference : Spectral interpretation guidelines from NIST and PubChem .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
  • Storage : Store in a cool, dry place away from oxidizing agents. Stability data indicate no decomposition under recommended conditions .

Reference : Safety protocols from SDS guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for the physicochemical properties of this compound?

Methodological Answer:

  • Data Triangulation : Compare results from multiple computational methods (e.g., DFT, QSPR) with experimental measurements (e.g., solubility, pKa). For example, if predicted logP values conflict with HPLC retention times, recalibrate models using experimental data .
  • Error Analysis : Identify systematic errors (e.g., solvent effects in DFT calculations) and validate force fields against crystallographic data (e.g., using SHELXL for structural refinement ).
Property Computational Tool Experimental Method Common Discrepancies
pKaCOSMO-RSPotentiometric titrationSolvent model inaccuracies
SolubilityHansen Solubility ParametersGravimetric analysisPolymorph formation not accounted for

Reference : Data contradiction resolution strategies and SHELX refinement .

Q. What strategies are effective in elucidating the mechanistic role of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Structural Studies : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase analogs) and resolve structures using X-ray crystallography (SHELXL ).
  • Molecular Dynamics (MD) : Simulate binding interactions to identify key residues (e.g., hydrogen bonding with hydroxy and carboxylic groups) .

Reference : Enzyme inhibition analysis from PubChem and crystallography tools .

Q. How should crystallization conditions be optimized for X-ray diffraction studies of this compound derivatives?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetone) and aqueous mixtures to grow single crystals.
  • Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal lattice formation.
  • Additives : Use trace trifluoroacetic acid to protonate the carboxylic acid group, improving crystal packing .
Condition Optimal Range Effect on Crystal Quality
Solvent70% ethanol/30% waterReduces twinning
pH2.5–3.5 (adjusted with HCl)Enhances solubility
Crystallization Time7–14 daysLarger crystal growth

Reference : SHELXL-based crystallization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.